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Compound of Interest

Compound Name: 6-Bromo-5-methylnicotinaldehyde

CAS No.: 885167-81-7

Cat. No.: B1522184

Get Quote

Executive Summary & Strategic Rationale
6-Bromo-5-methylnicotinaldehyde is a high-value heterocyclic intermediate, primarily utilized

in the synthesis of kinase inhibitors (e.g., p38 MAP kinase pathways) and complex

agrochemicals. Its structural duality—offering an electrophilic aldehyde for condensation

(Wittig, reductive amination) and a nucleophilic-susceptible bromide for cross-coupling (Suzuki-

Miyaura, Buchwald-Hartwig)—makes it a linchpin in medicinal chemistry.

The Scale-Up Challenge
While academic routes often employ cryogenic lithiation of 2-bromo-3-picoline followed by DMF

quenching, this method is fraught with hazards on a kilogram scale:

Regioselectivity: Competition between Lithium-Halogen exchange (at C2) and directed ortho-

metalation (at C4 or methyl group).

Cryogenics: Maintaining -78°C in large reactors is energy-intensive and costly.

Safety: Handling pyrophoric organolithiums in bulk.
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The Recommended Route: This guide details the Redox Strategy, starting from the

commercially stable Methyl 6-bromo-5-methylnicotinate. This two-step sequence (Reduction

Oxidation) offers superior reproducibility, safety, and crystalline purity profiles suitable for GMP
environments.

Retrosynthetic Analysis & Workflow
The logic follows a functional group interconversion (FGI) strategy that preserves the sensitive

halogen handle while manipulating the oxidation state of the carbon at C3.

Methyl 6-bromo-5-methylnicotinate
(Starting Material)

(6-Bromo-5-methylpyridin-3-yl)methanol
(Stable Intermediate)

Step 1: Reduction
(NaBH4/CaCl2 or DIBAL-H) 6-Bromo-5-methylnicotinaldehyde

(Target API)

Step 2: Oxidation
(TEMPO/NaOCl)

Click to download full resolution via product page

Figure 1: The Redox Strategy prioritizes the stability of the C-Br bond by avoiding harsh

metalation conditions.

Protocol 1: Chemo-Selective Reduction
Objective: Convert the methyl ester to the primary alcohol without debrominating the pyridine

ring.

Method Selection
Option A (DIBAL-H): High precision, requires -78°C. Best for <10g scale or when strict

anhydrous conditions are automated.

Option B (NaBH₄/CaCl₂):Selected for Scale-Up. The addition of CaCl₂ activates the

borohydride, allowing the reduction of esters at 0°C–RT in alcohol solvents. It is cost-

effective and avoids cryogenic engineering.[1]

Experimental Procedure (Scale: 100g)
Reagents:

Methyl 6-bromo-5-methylnicotinate (1.0 equiv, 100g)
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Sodium Borohydride (NaBH₄) (2.5 equiv)

Calcium Chloride (CaCl₂) (1.25 equiv)

Solvent: Ethanol (Absolute) / THF (1:1 mixture)

Step-by-Step Workflow:

Setup: Charge a 2L 3-neck round-bottom flask with Methyl 6-bromo-5-methylnicotinate

(100g) and Ethanol/THF (1.0 L). Cool the suspension to 0°C using an ice/brine bath.

Activation: Add CaCl₂ (anhydrous) in portions. Stir for 15 minutes. Note: Exotherm is minimal

here.

Reduction: Add NaBH₄ slowly (pellets or powder) over 45 minutes, maintaining internal

temperature <10°C. Hydrogen gas evolution will occur—ensure proper venting.

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane) or HPLC. Ester peak

should disappear; Alcohol peak appears.

Quench: Cool back to 0°C. Carefully quench with Saturated NH₄Cl solution (500 mL).

Caution: Vigorous foaming.

Workup: Evaporate bulk organic solvents under reduced pressure. Dilute residue with water

(500 mL) and extract with Ethyl Acetate (3 x 400 mL).

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate.

Yield Expectations: 90–95% as a white/off-white solid.

Purity: Usually sufficient for Step 2 without column chromatography.

Protocol 2: Anelli Oxidation (TEMPO/Bleach)
Objective: Oxidize the alcohol to the aldehyde without over-oxidation to the carboxylic acid.
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Mechanism & Logic
We utilize a catalytic cycle involving TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) and NaOCl

(Bleach) as the stoichiometric oxidant. KBr acts as a co-catalyst. The reaction is biphasic and

buffered to pH 8.6–9.5 to prevent the formation of HOCl (which promotes side reactions) and to

stabilize the aldehyde.

TEMPO (Radical)

Oxoammonium
Species

NaOCl/KBr

Hydroxylamine

Oxidizes Alcohol

Regeneration Alcohol
(Substrate)

Aldehyde
(Product)

Net Transformation

NaOCl + KBr

Click to download full resolution via product page

Figure 2: The TEMPO catalytic cycle allows for mild, room-temperature oxidation, avoiding the

sulfur stench of Swern oxidation or the heavy metals of PCC.

Experimental Procedure (Scale: ~85g intermediate)
Reagents:

(6-Bromo-5-methylpyridin-3-yl)methanol (1.0 equiv)

TEMPO (0.01 equiv / 1 mol%)

KBr (0.1 equiv)

NaOCl (Commercial Bleach, ~10-12%, 1.1 equiv)
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Buffer: Sat. NaHCO₃

Step-by-Step Workflow:

Solvation: Dissolve the alcohol (85g) in Dichloromethane (DCM, 850 mL). Add a solution of

KBr (water) and TEMPO.

Buffering: Add saturated NaHCO₃ solution (200 mL) to the reaction vessel. Vigorous stirring

is essential for this biphasic system.

Oxidation: Cool to 0°C. Add NaOCl solution dropwise via an addition funnel over 1 hour.

Critical Parameter: Maintain pH ~9. If pH drops, add more NaHCO₃. If pH is too high

(>11), over-oxidation to acid occurs.

Monitoring: The reaction is typically fast (1–2 hours post-addition). The organic layer will turn

orange-red (characteristic of TEMPO).

Quench: Add saturated Sodium Thiosulfate (Na₂S₂O₃) solution to quench excess bleach.

The organic layer color should fade to pale yellow.

Isolation: Separate layers. Wash organic layer with Brine. Dry over MgSO₄.

Purification: Concentrate. Recrystallize from Hexane/EtOAc if necessary.

Target Yield: 85–90%.

Appearance: White to pale yellow crystalline solid.

Analytical Specifications
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Parameter Specification Method

Appearance White to pale yellow solid Visual

Purity (HPLC) > 98.0%
C18 Column, ACN/H2O

Gradient

1H NMR (CDCl3) 10.1 (s, 1H, CHO), 8.7 (d, 1H),

8.3 (d, 1H), 2.4 (s, 3H)
400 MHz

IR Spectroscopy ~1700 cm⁻¹ (C=O stretch) ATR-FTIR

Melting Point 108–112°C Capillary Method

Troubleshooting & Optimization
Issue Root Cause Corrective Action

Low Yield in Step 1
Incomplete activation of

NaBH4.

Ensure CaCl2 is anhydrous

and finely powdered. Increase

stir time before adding

borohydride.

Over-oxidation (Acid

Formation)

pH in Step 2 was too high

(>10) or reaction time too long.

Strictly buffer with NaHCO3.

Quench immediately upon

disappearance of starting

material.

Emulsions in Workup
Pyridine derivatives often form

emulsions.

Filter the biphasic mixture

through a Celite pad before

separation. Use Brine during

extraction.

Colored Impurities Trace TEMPO residues.

Wash the organic layer with

dilute HCl (1M) followed by

rapid neutralization (only if

product is acid-stable), or pass

through a short silica plug.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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